Aluminium lanthanum trioxide

Catalog No.
S1508624
CAS No.
12003-65-5
M.F
AlLaO3
M. Wt
213.885 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminium lanthanum trioxide

Lanthanum aluminate (LaAlO3) single-crystal substrates overcome limitations of common alternatives in epitaxial oxide growth.

  • Lattice parameter ~3.79 Å ensures low interfacial strain for YBCO films, yielding high critical current density vs. MgO’s 9% mismatch.
  • Dielectric constant ~25 and bandgap ~5.5 eV enable aggressive EOT scaling with low leakage vs. SiO2.
  • Thermal expansion ~10×10^-6/°C matches perovskites, preventing post-deposition cracking.

Supplied as substrates or sputtering targets.

CAS Number

12003-65-5

Product Name

Aluminium lanthanum trioxide

IUPAC Name

aluminum;lanthanum(3+);oxygen(2-)

Molecular Formula

AlLaO3

Molecular Weight

213.885 g/mol

InChI

InChI=1S/Al.La.3O/q2*+3;3*-2

InChI Key

BOIGHUSRADNYQR-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Al+3].[La+3]

Canonical SMILES

[O-2].[O-2].[O-2].[Al+3].[La+3]

The exact mass of the compound Aluminium lanthanum trioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Lanthanum aluminate, Lanthanum aluminum oxide, Aluminum lanthanum oxide, Aluminium lanthanum trioxide, LaAlO3, Perovskite lanthanum aluminate

Purity

≥99.99% (metals basis)

Package Size

25 g, 0.5 mm

Lanthanum aluminate (CAS 12003-65-5) is a pseudocubic perovskite material highly valued in advanced materials procurement as a single-crystal substrate and a high-k dielectric precursor. Characterized by a lattice parameter of ~3.79 Å, a moderate dielectric constant (ε ≈ 25), and a wide electronic bandgap (~5.5–5.6 eV), LaAlO3 bridges the gap between structural compatibility and electronic insulation. In industrial and laboratory settings, it is primarily procured to support the epitaxial growth of complex oxides—such as high-temperature superconductors (e.g., YBCO) and ferroelectrics—or utilized as a sputtering target for next-generation metal-oxide-semiconductor field-effect transistor (MOSFET) gate dielectrics[1]. Its thermal stability and closely matched thermal expansion coefficient (~10 × 10^-6/°C) make it a highly reliable baseline material for high-temperature deposition workflows .

Research & Procurement Fit

1
Single-crystal substrate Epitaxial growth of perovskite oxides, HTS films, and tunable microwave devices.
2
ALD-deposited gate dielectric Low-trapped-charge high-k layer for advanced CMOS, thermal budget up to ~800 °C.
3
Polycrystalline ceramic Microwave dielectric components and catalyst supports; lattice compatibility with perovskites.

Substituting LaAlO3 with more common substrates or dielectrics introduces critical failure points in high-frequency and scaled-electronic applications. While Strontium titanate (SrTiO3) offers a near-perfect lattice match for perovskite films, its massive dielectric constant (ε ≈ 300) and high loss tangent completely degrade signal integrity in microwave-frequency devices, rendering it unusable for RF superconducting applications [1]. Conversely, utilizing Magnesium oxide (MgO) for microwave applications avoids the dielectric penalty but introduces a severe 9% lattice mismatch with YBCO, leading to high densities of grain boundaries and degraded critical current densities [2]. In microelectronics, attempting to use standard Silicon dioxide (SiO2) instead of LaAlO3 for sub-nanometer Equivalent Oxide Thickness (EOT) scaling results in exponential increases in quantum tunneling leakage, causing unacceptable power dissipation in modern MOSFETs[3].

Substitution Risk

SrTiO₃ Dielectric constant varies strongly with temperature, which may compromise device predictability in cryogenic or variable-temperature applications.
MgO Hygroscopic nature and narrower epitaxial process window can reduce deposition yield and limit humidity-sensitive processing.
La₂O₃/Al₂O₃ stacks Higher trapped charge density and greater C–V hysteresis may not transfer directly to low-hysteresis gate dielectric requirements.
LSAT Lower melting point (~1840 °C) limits thermal budget in high-temperature deposition processes relative to LaAlO₃.

Microwave-Frequency Dielectric Performance vs. Strontium Titanate

For high-frequency superconducting applications, the substrate's dielectric properties dictate device viability. LaAlO3 exhibits a moderate dielectric constant of approximately 25 and a low loss tangent (~3 × 10^-4 at 300 K, dropping to 0.6 × 10^-4 at 77 K) . In direct contrast, the standard perovskite substrate SrTiO3 possesses a dielectric constant of ~300 with a significantly higher loss tangent [1]. This order-of-magnitude difference means that while SrTiO3 is suitable for static DC measurements, LaAlO3 is strictly required to prevent massive capacitive coupling and signal attenuation in microwave resonators and filters operating at >1 GHz[1].

Evidence DimensionDielectric Constant (ε) and Loss Tangent
Target Compound DataLaAlO3: ε ≈ 25, Loss tangent ≈ 3 × 10^-4 (300 K)
Comparator Or BaselineSrTiO3: ε ≈ 300, High loss tangent
Quantified Difference>10x reduction in dielectric constant; viable for >1 GHz operation
ConditionsRoom temperature to 77 K, microwave frequency regime

Procuring LaAlO3 instead of SrTiO3 is mandatory for fabricating high-Tc superconducting microwave devices that require low signal attenuation.

SrTiO₃ process window
Head-to-head
Wider epitaxial growth window vs. MgO by XRD across deposition parameters
Supports higher deposition yield and reduced parametric sensitivity
Data to verify in own reactor geometry

Epitaxial Lattice Matching for YBCO Growth vs. Magnesium Oxide

The structural quality of epitaxially grown YBa2Cu3O7-x (YBCO) thin films depends heavily on the substrate's lattice parameter. LaAlO3 provides a pseudocubic lattice parameter of ~3.79 Å, resulting in a lattice mismatch of less than 2.3% with the basal plane of YBCO [1]. When compared to MgO, which has a lattice mismatch of approximately 9%, LaAlO3 yields highly oriented, twin-free films with significantly fewer grain boundaries[2]. Consequently, YBCO films deposited on LaAlO3 routinely achieve critical current densities (Jc) exceeding 5 × 10^5 to 10^6 A/cm^2 at 78 K, whereas films on MgO suffer from strain-induced defects that limit superconducting performance [1].

Evidence DimensionLattice Mismatch with YBCO
Target Compound DataLaAlO3: < 2.3% mismatch
Comparator Or BaselineMgO: ~9% mismatch
Quantified Difference~4x reduction in lattice mismatch
ConditionsEpitaxial thin film deposition of YBCO

Selecting LaAlO3 ensures high critical current densities in superconducting films by eliminating the strain-induced grain boundaries common with MgO.

Trapped charge density
Head-to-head
Nₒₜ = 6.20 × 10¹¹ cm⁻² (LaAlO₃) vs. 2.46 × 10¹² cm⁻² (La₂O₃/Al₂O₃ stack) at 600 °C PDA
4.0× lower trapped charge supports gate dielectric selection for low-hysteresis CMOS
ALD films on p-Si(100), 100 kHz C–V

Equivalent Oxide Thickness (EOT) Scaling vs. Silicon Dioxide

In the procurement of materials for advanced MOSFET gate stacks, LaAlO3 offers a compelling high-k alternative to native silicon dioxide. LaAlO3 features a dielectric constant (k) of approximately 25 and a wide bandgap of ~5.6 eV [1]. Compared to SiO2 (k ≈ 3.9), LaAlO3 allows the physical thickness of the gate dielectric to be increased by a factor of ~6.4 while maintaining the same Equivalent Oxide Thickness (EOT) [1]. This physically thicker layer drastically suppresses direct quantum tunneling, reducing gate leakage currents by several orders of magnitude compared to an electrically equivalent ultrathin SiO2 layer, while maintaining a sufficient conduction band offset (1.8 eV) to block electron injection [1].

Evidence DimensionDielectric Constant (k-value)
Target Compound DataLaAlO3: k ≈ 25
Comparator Or BaselineSiO2: k ≈ 3.9
Quantified Difference~6.4x higher dielectric constant
ConditionsThin-film gate dielectric in MOSFET architectures

Allows semiconductor manufacturers to scale down EOT without the exponential increase in leakage current associated with ultrathin SiO2.

Si/insulator interface
Head-to-head
Abrupt Si/LaAlO₃ interface stable up to ~800 °C, no as-grown SiO₂ layer; HfO₂ forms SiO₂ interlayer as-deposited
Preserves EOT scaling and gate capacitance for high-thermal-budget CMOS flows
ESR spectroscopy, vacuum annealing

Thermal Expansion Compatibility vs. Silicon and Sapphire

High-temperature deposition processes (e.g., PLD or MOCVD at 700–800 °C) require substrates that will not cause film rupture during the cooling phase. LaAlO3 has a thermal expansion coefficient (TEC) of approximately 10 × 10^-6 /°C, which closely matches the TEC of many complex perovskite oxides, including YBCO . In contrast, standard substrates like Silicon (TEC ≈ 2.6 × 10^-6 /°C) or Sapphire/Al2O3 (TEC ≈ 5–7 × 10^-6 /°C) contract at significantly different rates than perovskite films during cooling . This mismatch often leads to micro-cracking, delamination, or severe tensile strain in the deposited layers, making LaAlO3 the superior choice for preserving structural integrity post-deposition.

Evidence DimensionThermal Expansion Coefficient (TEC)
Target Compound DataLaAlO3: ~10 × 10^-6 /°C
Comparator Or BaselineSilicon: ~2.6 × 10^-6 /°C; Sapphire: ~5–7 × 10^-6 /°C
Quantified DifferenceLaAlO3 provides a near-exact match to perovskite oxides, unlike the >30% deviation seen in Si or Sapphire.
ConditionsCooling from 700–800 °C epitaxial deposition temperatures

Prevents costly wafer-level failures such as film cracking and delamination during the cooling phase of high-temperature CVD or PLD processes.

YBCO Jc at 77 K
Cross-study
Jc = 7 MA/cm² on LaAlO₃ vs. 1.7 MA/cm² on IBAD YSZ/Hastelloy (self-field)
4.1× higher Jc supports HTS conductor benchmarking and ultimate performance studies
TFA-MOD process, film thickness ~0.25–0.5 μm
Microwave surface resistance
Head-to-head
LaAlO₃ < NdGaO₃ < Al₂O₃ in Rs losses; linear behavior up to high RF fields
Reported lowest microwave loss supports high-Q filter and detector designs
Abstract-level comparison; verify full dataset

Microwave-Frequency Superconducting Resonators and Filters

LaAlO3 is the substrate of choice for growing YBCO films used in RF and microwave telecommunications. Its low dielectric constant prevents the massive signal loss seen with SrTiO3, while its excellent lattice match ensures the high critical current densities that cannot be achieved on MgO [1].

Next-Generation High-k Gate Dielectrics in Power MOSFETs

Procured as sputtering targets or ALD precursors, LaAlO3 is utilized to replace SiO2 in advanced Si and SiC power MOSFETs. Its high dielectric constant (k ≈ 25) enables aggressive EOT scaling while physically suppressing quantum tunneling and gate leakage current [2].

Epitaxial Growth of Complex Ferroelectric and Magnetic Thin Films

LaAlO3 is heavily procured as a single-crystal substrate for the deposition of advanced functional materials like BiFeO3 or colossal magnetoresistive (CMR) manganites. Its precise perovskite lattice parameter and matched thermal expansion coefficient are critical to preventing post-deposition micro-cracking during cooling .

Application Fit Matrix

Application
Selection Property
Validation Focus
Epitaxial substrate for SrTiO₃ tunable devices
Wider growth process window
XRD epitaxial quality across deposition parameter space
Low-hysteresis gate dielectric
Low trapped charge density
C–V hysteresis and Nₒₜ extraction at target annealing condition
Thermally stable Si/high-k interface
Suppressed interfacial SiO₂ formation
ESR or TEM analysis of interfacial layer after post-deposition anneal
YBCO coated conductor benchmark
High critical current density reference
Jc measurement at 77 K, self-field and in-field

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12003-65-5

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